tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H23ClN2O2. It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-chloropyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate .
Scientific Research Applications
Chemistry: tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of piperidine and pyridine derivatives with various biological targets. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis compared to its similar compounds .
Properties
Molecular Formula |
C15H21ClN2O2 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
PMQVSMGMZZBEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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